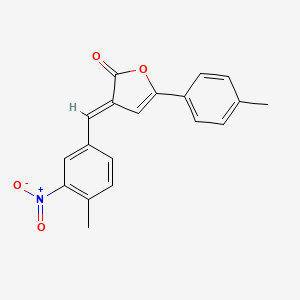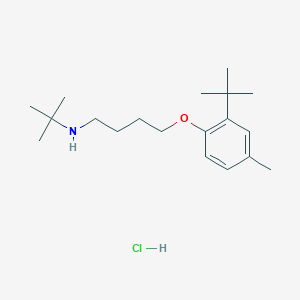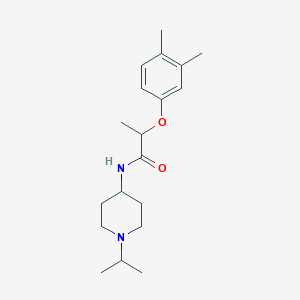![molecular formula C17H15N3O2 B4925758 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention due to its diverse biological activities. It is a member of the spirooxindole family, which has been shown to have anticancer, antifungal, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee varies depending on the biological activity being studied. For example, in the case of anticancer activity, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits angiogenesis by downregulating VEGF and MMP-9 expression. In the case of antifungal activity, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee inhibits the growth of fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
Spirooxindole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, including topoisomerase II and HDAC. It also affects the expression of various genes involved in cancer progression, angiogenesis, and inflammation. In terms of physiological effects, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
实验室实验的优点和局限性
Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a broad range of biological activities, making it useful for studying various diseases. However, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee research. One area of interest is the development of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the exploration of the structure-activity relationship of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee to optimize its biological activity. Additionally, the use of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee as a molecular probe for studying specific biological processes is also an area of interest.
In conclusion, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee is a promising compound with diverse biological activities. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee have been discussed in this paper. Further research is needed to fully understand the potential of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee as a therapeutic agent.
合成方法
Spirooxindole can be synthesized using various methods, including the one-pot three-component reaction, multi-component reaction, and microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of isatin, an aromatic aldehyde, and an amine in the presence of a catalyst. The multi-component reaction involves the reaction of isatin, an aldehyde, an amine, and a carboxylic acid in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of isatin, an aldehyde, and an amine in the presence of a solvent under microwave irradiation.
科学研究应用
Spirooxindole has been extensively studied for its biological activities. It has been shown to have anticancer activity by inhibiting the growth of cancer cells through various mechanisms, including inducing apoptosis, inhibiting angiogenesis, and inhibiting the activity of specific enzymes. It has also been shown to have antifungal, antiviral, and antibacterial properties.
属性
IUPAC Name |
1'-acetylspiro[1,3-dihydroquinazoline-2,3'-2H-indole]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)20-10-17(13-7-3-5-9-15(13)20)18-14-8-4-2-6-12(14)16(22)19-17/h2-9,18H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKBCJKYYLOKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C3=CC=CC=C31)NC4=CC=CC=C4C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)

![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)

![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)


